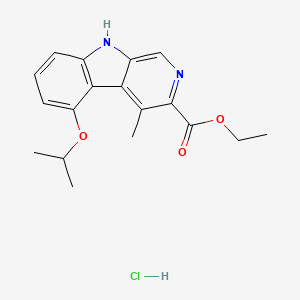

ZK 93426 hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQJDOYVHCISJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028093 | |

| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89592-45-0 | |

| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZK 93426 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93426 hydrochloride is a notable pharmacological tool and a compound of significant interest in neuroscience research. As a member of the β-carboline family, its mechanism of action is centered on the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the molecular interactions, functional effects, and experimental methodologies used to elucidate the mechanism of action of ZK 93426. It is designed to serve as a detailed resource for researchers and professionals in drug development, offering insights into its role as a weak partial inverse agonist and its implications for understanding GABA-A receptor modulation.

Introduction

ZK 93426, chemically known as ethyl-5-isopropoxy-4-methyl-β-carboline-3-carboxylate hydrochloride, is a synthetic ligand that binds with high affinity to the benzodiazepine (BZD) site on the GABA-A receptor.[1] Unlike classical benzodiazepines which are agonists and potentiate GABAergic inhibition, ZK 93426 exhibits a more complex pharmacological profile. It is primarily classified as a weak partial inverse agonist, meaning it elicits effects opposite to those of benzodiazepine agonists, though to a lesser degree than full inverse agonists.[1] In some experimental contexts, it is also referred to as a benzodiazepine receptor antagonist.[2][3][4] This dual characteristic makes it a valuable tool for dissecting the nuanced functioning of the GABA-A receptor system.

This guide will delve into the specific molecular interactions of ZK 93426 with the GABA-A receptor, present quantitative data from key experiments, detail the methodologies of these experiments, and provide visual representations of the relevant pathways and workflows.

Molecular Mechanism of Action: Interaction with the GABA-A Receptor

The primary molecular target of ZK 93426 is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. The GABA-A receptor is a pentameric protein complex that forms a chloride ion (Cl⁻) selective channel. The binding of the neurotransmitter GABA to its recognition sites on the receptor leads to a conformational change, opening the channel and allowing the influx of Cl⁻ into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

ZK 93426 exerts its effects by binding to the allosteric benzodiazepine site, which is distinct from the GABA binding site. The BZD site is located at the interface of the α and γ subunits of the GABA-A receptor. The binding of ligands to this site can modulate the receptor's response to GABA.

As a weak partial inverse agonist , ZK 93426 binding to the benzodiazepine site induces a conformational change in the GABA-A receptor that reduces the efficiency of GABA-mediated chloride ion flux. This is the opposite effect of benzodiazepine agonists (e.g., diazepam), which enhance the effect of GABA. This inverse agonism is responsible for the observed in vivo effects of ZK 93426, such as increased alertness, restlessness, and feelings of apprehension.[1]

Simultaneously, ZK 93426 can act as an antagonist , competitively blocking the binding of other ligands to the benzodiazepine site. This antagonistic property is evident in its ability to reverse the effects of benzodiazepine agonists like lormetazepam.[1]

Signaling Pathway of GABA-A Receptor Modulation by ZK 93426

Quantitative Data and Experimental Findings

The pharmacological profile of ZK 93426 has been characterized through various in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity of ZK 93426 at the Benzodiazepine Receptor

| Radioligand | Preparation | Assay Conditions | Ki (nM) | Reference |

| [³H]Flunitrazepam | Rat cortical membranes | 0°C, in the presence of 100 µM GABA | 0.8 | Jensen et al., 1984 |

Note: The binding affinity can vary depending on the specific experimental conditions, such as temperature and the presence of GABA.

Table 2: In Vivo Effects of ZK 93426

| Experimental Model | Species | Dose | Effect | Reference |

| Social Interaction Test | Rat | 2.5-10 mg/kg | Anxiogenic effect (reduced social interaction) | Pellow et al., 1986 |

| Holeboard Test | Rat | 5 mg/kg | Increased exploratory head-dipping | Pellow et al., 1986 |

| Sleep Study (EEG) | Human | 0.04 mg/kg (IV) | Reduced slow-wave sleep, increased alertness | Wetzel et al., 1995 |

| Antagonism Study | Human | 0.04 mg/kg (IV) | Reversed sedative effects of lormetazepam (0.03 mg/kg IV) | Ziegler et al., 1988 |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of ZK 93426.

Radioligand Binding Assay ([³H]Flunitrazepam Displacement)

This assay is used to determine the binding affinity of ZK 93426 for the benzodiazepine receptor.

Objective: To calculate the inhibition constant (Ki) of ZK 93426 by measuring its ability to displace the radiolabeled benzodiazepine agonist [³H]Flunitrazepam from its binding site on the GABA-A receptor.

Materials:

-

Rat cortical membranes (source of GABA-A receptors)

-

[³H]Flunitrazepam (radioligand)

-

This compound (test compound)

-

Diazepam (for determining non-specific binding)

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer.

-

Incubation: A constant concentration of [³H]Flunitrazepam and varying concentrations of ZK 93426 are incubated with the prepared rat cortical membranes in Tris-HCl buffer. A parallel set of tubes containing a high concentration of unlabeled diazepam is included to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of ZK 93426 that inhibits 50% of the specific binding of [³H]Flunitrazepam (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the effect of ZK 93426 on GABA-induced chloride currents in individual neurons.

Objective: To determine how ZK 93426 modulates the function of the GABA-A receptor ion channel.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

GABA

-

This compound

Procedure:

-

Cell Preparation: Neurons are either cultured in a dish or prepared as acute brain slices.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution that mimics the ionic composition of the neuron's cytoplasm.

-

Seal Formation: The micropipette is brought into contact with the cell membrane of a neuron, and a high-resistance "giga-seal" is formed between the pipette tip and the membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing electrical access to the entire cell. The neuron's membrane potential is then "clamped" at a specific voltage.

-

GABA Application: A known concentration of GABA is applied to the neuron, which activates the GABA-A receptors and elicits a chloride current.

-

ZK 93426 Application: ZK 93426 is applied to the neuron, either alone or in the presence of GABA, to observe its effect on the chloride current. An inverse agonist would be expected to reduce the baseline current or inhibit the GABA-induced current.

-

Data Recording and Analysis: The changes in the chloride current are recorded and analyzed to quantify the effect of ZK 93426.

Logical Relationship Diagram:

Conclusion

This compound is a well-characterized ligand of the benzodiazepine site on the GABA-A receptor. Its mechanism of action as a weak partial inverse agonist and antagonist provides a unique pharmacological profile. By binding to the benzodiazepine site, it allosterically modulates the receptor's function, leading to a reduction in GABA-mediated chloride conductance. This action underlies its observed physiological and behavioral effects, which are generally opposite to those of benzodiazepine agonists. The experimental data and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the role of ZK 93426 and the broader implications of GABA-A receptor modulation in health and disease.

References

- 1. ZK-93426 - Wikipedia [en.wikipedia.org]

- 2. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK 93426 Hydrochloride: A Comprehensive Technical Guide to a Benzodiazepine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93426 hydrochloride is a notable compound within the β-carboline class of molecules, distinguished by its potent and selective antagonist activity at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical overview of ZK 93426, consolidating available data on its receptor binding profile, in vivo pharmacological effects, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided to facilitate further research and development. Visualizations of its mechanism of action and relevant experimental workflows are also presented to enhance understanding.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor complex contains multiple allosteric binding sites, with the benzodiazepine site being a critical target for therapeutic agents that modulate anxiety, sleep, and seizure activity. While BZD agonists like diazepam enhance GABAergic neurotransmission, leading to sedative and anxiolytic effects, antagonists bind to the same site but do not modulate the receptor's function in the absence of an agonist or inverse agonist. Instead, they competitively block the effects of both agonists and inverse agonists.

ZK 93426 emerged as a potent BZD receptor antagonist, demonstrating a distinct pharmacological profile compared to other antagonists like flumazenil (Ro 15-1788) and CGS 8216. Its unique properties, including a potential for weak intrinsic activity and a notable potency in antagonizing the effects of inverse agonists, have made it a valuable tool for dissecting the complexities of the GABA-A receptor system.

Mechanism of Action

ZK 93426 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. As a competitive antagonist, ZK 93426 occupies this site without significantly altering the receptor's conformation or the influx of chloride ions. Its primary role is to prevent the binding of other ligands, thereby blocking their modulatory effects on GABA-induced chloride conductance.

ZK 93426 Hydrochloride: A Technical Whitepaper on its Weak Partial Inverse Agonist Activity at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93426 hydrochloride is a notable β-carboline derivative that has been characterized as a weak partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the pharmacological profile of ZK 93426, with a focus on its binding affinity, functional efficacy, and in vivo behavioral effects. All quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the cited assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to enhance understanding of the underlying mechanisms and experimental designs.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its potentiation by classic benzodiazepines results in anxiolytic, sedative, and anticonvulsant effects. Conversely, inverse agonists at the benzodiazepine site produce effects opposite to those of agonists, such as anxiogenesis and convulsions. This compound occupies a unique position within this spectrum, exhibiting weak partial inverse agonist properties.[1] This characteristic suggests a subtle modulation of the GABA-A receptor, leading to a distinct pharmacological profile that includes stimulant-like and nootropic effects without being overtly convulsant.[1] In human studies, ZK 93426 has been observed to produce alertness and restlessness and can reverse the effects of benzodiazepine agonists.[1] This whitepaper will delve into the core data that defines the weak partial inverse agonist activity of ZK 93426.

Quantitative Pharmacological Data

The pharmacological activity of ZK 93426 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings regarding its binding affinity and behavioral effects.

Table 1: In Vitro Binding Affinity of ZK 93426

| Radioligand | Preparation | IC50 (nM) | Reference |

| [³H]Flunitrazepam | Rat brain membranes | 0.8 | Jensen et al. (1984) |

IC50: The half maximal inhibitory concentration, indicating the concentration of ZK 93426 required to displace 50% of the radioligand from the benzodiazepine receptors.

Table 2: In Vivo Behavioral Effects of ZK 93426

| Behavioral Assay | Species | Effect | ED50 (mg/kg) | Reference |

| Pro-conflict Test | Rat | Potent pro-conflict effect | ~1.0 (i.p.) | Jensen et al. (1984) |

ED50: The median effective dose, indicating the dose required to produce the desired effect in 50% of the test subjects.

Signaling Pathway and Mechanism of Action

ZK 93426 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. As a weak partial inverse agonist, it is thought to induce a conformational change in the receptor that slightly reduces the chloride ion influx mediated by GABA. This is in contrast to full inverse agonists, which cause a more significant reduction in chloride conductance, and agonists, which enhance it.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

[³H]Flunitrazepam Binding Assay

This assay is used to determine the binding affinity of a compound for the benzodiazepine receptor.

Materials:

-

[³H]Flunitrazepam (specific activity ~80 Ci/mmol)

-

This compound

-

Rat brain membrane preparation

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Flunitrazepam (for non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Rat brain membranes are prepared by homogenization and centrifugation.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM) and varying concentrations of ZK 93426.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled flunitrazepam (e.g., 1 µM).

-

The incubation is carried out at 0-4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value is calculated by non-linear regression analysis of the competition binding data.

Pro-conflict Test (Vogel-Type)

This behavioral assay is used to assess the anxiogenic-like or pro-conflict effects of a compound.[2]

Apparatus:

-

Operant chamber with a grid floor for delivering mild electric shocks.

-

A drinking spout connected to a water source and a lickometer to record drinking behavior.

-

A shock generator.

Procedure:

-

Acclimation and Training: Rats are water-deprived for a period (e.g., 48 hours) and then placed in the operant chamber with free access to the drinking spout for a training session.

-

Drug Administration: On the test day, animals are administered this compound or vehicle intraperitoneally (i.p.) at various doses.

-

Conflict Session: After a set pre-treatment time, the rats are placed back into the chamber. In this session, every 20th lick at the drinking spout results in a mild electric shock delivered through the grid floor.

-

Data Collection: The number of shocks received (or punished licks) is recorded over a specific period (e.g., 3 minutes).

-

Analysis: A pro-conflict effect is indicated by a decrease in the number of shocks received in the drug-treated group compared to the vehicle-treated group. The ED50 is calculated as the dose that causes a 50% reduction in the number of shocks taken.

Conclusion

This compound is a well-characterized β-carboline with a distinct pharmacological profile as a weak partial inverse agonist at the benzodiazepine site of the GABA-A receptor. Its high binding affinity, coupled with its potent pro-conflict effects in vivo, underscores its inverse agonist properties. However, the "weak" and "partial" nature of this activity is suggested by its lack of convulsant effects at doses that produce clear behavioral changes. This unique profile makes ZK 93426 a valuable tool for dissecting the nuanced roles of the GABA-A receptor in cognition and behavior and serves as an important reference compound in the development of novel modulators of GABAergic neurotransmission. Further research focusing on its effects on chloride influx in functional assays and detailed electrophysiological studies would provide a more complete quantitative picture of its intrinsic efficacy.

References

An In-depth Technical Guide to ZK 93426 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93426 hydrochloride is a synthetic ligand belonging to the β-carboline family of compounds. It is a potent and selective antagonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, also exhibiting weak partial inverse agonist properties. This dual activity profile results in a complex pharmacological spectrum, including the blockage of benzodiazepine agonist effects, intrinsic anxiogenic-like and stimulant properties in some preclinical and clinical paradigms, and weak anticonvulsant activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the detailed pharmacology of this compound, including its mechanism of action, key experimental findings, and relevant methodologies.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of ethyl 4-methyl-5-[(propan-2-yl)oxy]-9H-pyrido[3,4-b]indole-3-carboxylate.[1] Its chemical structure is characterized by a β-carboline tricyclic core, which is a common scaffold for compounds targeting the benzodiazepine receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 4-methyl-5-[(propan-2-yl)oxy]-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride | [1] |

| Molecular Formula | C₁₈H₂₁ClN₂O₃ | |

| Molecular Weight | 348.82 g/mol | |

| CAS Number | 1216792-30-1 | |

| Appearance | Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO | [3] |

| Storage | Desiccate at room temperature or -20°C | [2][3] |

| SMILES String | Cl.CCOC(=O)C1=C(C)C2=C(NC3=C2C(OC(C)C)=CC=C3)C=N1 | [4] |

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.

GABA-A Receptor Antagonism

As a competitive antagonist, this compound occupies the benzodiazepine binding site without activating the receptor.[4] This prevents the binding of benzodiazepine agonists (e.g., diazepam) and inverse agonists, thereby blocking their respective positive and negative allosteric modulatory effects on GABA-A receptor function.[1]

Weak Partial Inverse Agonism

In addition to its antagonist properties, this compound displays weak partial inverse agonist activity.[5] This means that, on its own, it can slightly reduce the baseline chloride ion flux through the GABA-A receptor channel, leading to a decrease in GABAergic inhibition and resulting in a state of heightened neuronal excitability. This intrinsic activity is thought to underlie some of its observed stimulant and anxiogenic-like effects.[6]

Figure 1. Mechanism of action of ZK 93426 at the GABA-A receptor.

Pharmacological Effects and Experimental Data

The pharmacological profile of this compound has been investigated in a variety of in vitro and in vivo models, including studies in animals and humans.

In Vitro Binding Affinity

Radioligand binding assays have demonstrated the high affinity of ZK 93426 for the benzodiazepine receptor.

Table 2: In Vitro Binding Affinity of ZK 93426

| Assay | Tissue | Radioligand | IC₅₀ (nM) | Reference(s) |

| Benzodiazepine Receptor Binding | Rat Cerebellum | [³H]-Flunitrazepam | 0.4 | [4] |

| Benzodiazepine Receptor Binding | Rat Hippocampus | [³H]-Flunitrazepam | 0.7 | [4] |

Preclinical In Vivo Studies

Animal studies have revealed a mixed pharmacological profile for this compound.

-

Antagonism of Benzodiazepine Effects: ZK 93426 effectively antagonizes the sedative, anxiolytic, and anticonvulsant effects of benzodiazepine agonists like diazepam.[1]

-

Anxiogenic-like Effects: In some behavioral paradigms, such as the social interaction test, ZK 93426 produces anxiogenic-like effects, characterized by a reduction in social interaction between rodents.[6]

-

Weak Anticonvulsant Effects: Interestingly, unlike many benzodiazepine receptor inverse agonists, ZK 93426 does not induce convulsions and has been shown to possess weak anticonvulsant properties against seizures induced by pentylenetetrazol.[1]

-

Stimulant Effects: ZK 93426 has been observed to increase exploratory behavior in animal models.[6]

Table 3: Preclinical In Vivo Effects of this compound

| Model | Species | Effect | Dose Range | Reference(s) |

| Social Interaction Test | Rat | Anxiogenic-like (reduced social interaction) | 2.5 - 10 mg/kg | [6] |

| Holeboard Test | Rat | Increased exploratory head-dipping | 5 mg/kg | [6] |

| Pentylenetetrazol-induced Seizures | Mouse | Weak anticonvulsant effect | Not specified | [1] |

| Antagonism of Diazepam | Not specified | Blocks sedative and anticonvulsant effects | Not specified | [1] |

Human Clinical Studies

Clinical trials in healthy human volunteers have further elucidated the psychotropic effects of this compound.

-

Subjective Effects: Intravenous administration of ZK 93426 was reported to produce feelings of alertness, restlessness, and apprehension.[7]

-

Cognitive Effects: The compound has been shown to improve performance in cognitive tasks that assess concentration and attention.[8]

-

Effects on Sleep: When administered during sleep, ZK 93426 reduced slow-wave sleep and increased the number and intensity of movements, indicating a stimulant effect.[5]

Table 4: Human Clinical Study Data for this compound

| Study Focus | Dose | Route of Administration | Key Findings | Reference(s) |

| Psychotropic Effects | 0.01 mg/kg, 0.04 mg/kg | Intravenous | Stimulant and activating effects; improved performance in cognitive tasks. | [7] |

| Effects on Sleep | 0.04 mg/kg | Intravenous | Reduced slow-wave sleep; increased movements. | [5] |

| Memory Effects | Not specified | Intravenous | Slight improvement in some memory processes, particularly long-term retrieval. | [8] |

Experimental Protocols

The following sections provide an overview of the methodologies used in key studies investigating this compound.

Radioligand Binding Assay (Adapted from Jensen et al., 1984)

Figure 2. Workflow for a typical radioligand binding assay.

-

Tissue Preparation: Male Wistar rat brains are dissected on ice, and specific regions (e.g., cerebellum, hippocampus) are isolated. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl).

-

Membrane Preparation: The homogenate is centrifuged at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the crude synaptic membranes. The pellet is washed and resuspended in fresh buffer.

-

Binding Assay: Aliquots of the membrane suspension are incubated with a fixed concentration of a radiolabeled benzodiazepine agonist (e.g., [³H]-Flunitrazepam) and a range of concentrations of ZK 93426. Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

-

Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of ZK 93426 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

Social Interaction Test in Rats (Adapted from File and Pellow, 1986)

-

Animals: Male hooded Lister rats are used. They are housed in pairs under a standard 12-hour light/dark cycle.

-

Apparatus: A wooden box with an open top, illuminated by a low-level light source. The floor is marked into squares for locomotor activity measurement.

-

Procedure:

-

Rats are habituated to the test arena for a brief period before the test day.

-

On the test day, pairs of rats that are unfamiliar with each other are placed in the arena.

-

ZK 93426 or vehicle is administered intraperitoneally at various doses (e.g., 1, 2.5, 5, 10 mg/kg) prior to the test.

-

The behavior of the rat pair is recorded for a set duration (e.g., 10 minutes).

-

-

Behavioral Scoring: The time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer who is blind to the treatment conditions. Locomotor activity is also assessed by counting the number of squares crossed.

-

Data Analysis: The mean time spent in social interaction and locomotor activity are compared between the different treatment groups using statistical tests such as ANOVA. A specific anxiogenic effect is indicated by a significant reduction in social interaction without a concomitant decrease in locomotor activity.

Human Psychotropic Effects Study (Adapted from Duka et al., 1987)

-

Subjects: Healthy male volunteers who have given informed consent. Subjects are typically screened to be free of any medical or psychiatric conditions and are not taking any medication.

-

Study Design: A double-blind, placebo-controlled, crossover design is often employed. Each subject receives ZK 93426 (e.g., 0.01 mg/kg and 0.04 mg/kg) and a placebo on separate occasions, with a washout period in between.

-

Procedure:

-

Subjects are comfortably seated in a quiet room.

-

Baseline physiological measures (e.g., blood pressure, heart rate, ECG, EEG) and performance on psychometric tests are recorded.

-

The study drug (ZK 93426 or placebo) is administered intravenously over a short period.

-

Physiological and psychometric assessments are repeated at specific time points after drug administration.

-

Blood samples may be collected to determine the pharmacokinetic profile of the drug.

-

-

Assessments:

-

Physiological: Continuous monitoring of vital signs.

-

Psychometric: Standardized tests to assess mood, alertness, anxiety, and cognitive function (e.g., logical reasoning tasks, picture difference tasks, visual analogue scales for subjective feelings).

-

-

Data Analysis: Changes in physiological and psychometric parameters from baseline are compared between the ZK 93426 and placebo conditions using appropriate statistical methods.

Signaling Pathways

The primary signaling pathway modulated by this compound is the GABAergic system. By binding to the benzodiazepine site on the GABA-A receptor, it influences the influx of chloride ions into the neuron.

Figure 3. Signaling pathway of this compound's inverse agonist effect.

As a weak partial inverse agonist, ZK 93426 slightly reduces the opening probability of the chloride channel, leading to decreased chloride influx. This results in a less hyperpolarized or slightly depolarized neuronal membrane, thereby increasing neuronal excitability. This increase in excitability is the likely neurochemical basis for the observed stimulant and anxiogenic-like effects. As an antagonist, it prevents the more pronounced effects on chloride conductance induced by benzodiazepine agonists and inverse agonists.

Conclusion

This compound is a valuable research tool for investigating the role of the benzodiazepine receptor and the GABAergic system in various physiological and pathological processes. Its unique profile as a competitive antagonist with weak partial inverse agonist properties allows for the fine-tuning of GABAergic neurotransmission and the dissociation of the different pharmacological effects mediated by the benzodiazepine receptor. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Further research may continue to explore the therapeutic potential of compounds with such a nuanced mechanism of action in conditions characterized by altered GABAergic function.

References

- 1. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1216792-30-1 | Potent, competitive benzodiazepine antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | CAS 1216792-30-1 | ZK93426 | Tocris Bioscience [tocris.com]

- 5. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Intrigue of β-Carbolines: A Journey from Ancient Remedies to Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Potential of β-Carboline Derivatives

For researchers, scientists, and professionals in drug development, the β-carboline scaffold represents a privileged structure in medicinal chemistry. These tricyclic indole alkaloids, found in various plants, marine creatures, and even within the human body, have a rich history intertwined with traditional medicine and modern pharmacology.[1] This whitepaper provides a comprehensive overview of the discovery and historical evolution of β-carboline derivatives, details key experimental protocols for their synthesis and evaluation, and presents their complex interactions with various signaling pathways.

A Historical Odyssey: From Hallucinogens to Therapeutic Leads

The story of β-carbolines begins with their isolation from plants used in traditional hallucinogenic concoctions.[1] For instance, harmine and harmaline, among the first β-carbolines to be identified, are significant components of the Amazonian brew Ayahuasca, traditionally used for spiritual and medicinal purposes.[2] These compounds were initially recognized for their psychoactive properties, which are now understood to stem from their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin.[2][3]

The scientific journey of β-carbolines took a significant turn with the elucidation of their chemical structure, a pyrido[3,4-b]indole ring system.[4][5] This discovery paved the way for synthetic chemists to explore this fascinating scaffold. The Pictet-Spengler reaction, a classic method analogous to the biosynthesis of these alkaloids, emerged as a cornerstone for the synthesis of a vast array of β-carboline derivatives.[6][7][8] This reaction, involving the condensation of a tryptamine with an aldehyde or ketone, has been refined over the years, allowing for the creation of diverse libraries of these compounds for pharmacological screening.[7]

In the latter half of the 20th century, the pharmacological landscape of β-carbolines expanded dramatically with the discovery of their interaction with benzodiazepine receptors in the central nervous system.[1][9][10] This finding unveiled a new dimension to their neuroactivity, with different derivatives exhibiting agonist, antagonist, or inverse agonist properties at these receptors, thereby influencing anxiety, convulsions, and sedation.[10][11] More recently, research has illuminated the potential of β-carboline derivatives in treating a range of diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's, and parasitic infections.[12][13][][]

Quantitative Insights into Biological Activity

The therapeutic potential of β-carboline derivatives is underscored by their potent and often selective biological activities. The following tables summarize key quantitative data for representative compounds across different therapeutic targets.

Table 1: Anticancer Activity of β-Carboline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Comp1 (dimer) | MG-63 (Sarcoma) | 4.607 | [9] |

| Comp2 (dimer) | MG-63 (Sarcoma) | 4.972 | [9] |

| 6,8-substituted 3-benzylamino-β-carboline | Sarcoma 180 | <1.00 | [9] |

| Harmine | MCF-7 (Breast) | 27.88 | [16] |

| Compound 9 | HepG2 (Liver) | Potent (equipotent to Adriamycin) | [17] |

| Compound 9 | A549 (Lung Adenocarcinoma) | Potent (equipotent to Adriamycin) | [17] |

| Compound 8q | PC-3 (Prostate) | 9.86 | [18] |

| Compound 1-3 | 3LL (Lewis Lung Carcinoma) | 7.79 | [19][20] |

| Compound 1-3 | MCF-7 (Breast) | 5.75 | [19][20] |

| Compound 1-3 | BGC-823 (Gastric) | 3.53 | [19][20] |

| Compound 1-3 | QGY-7701 (Hepatoma) | 4.02 | [19][20] |

Table 2: Monoamine Oxidase (MAO) Inhibition by β-Carboline Derivatives

| Compound | Enzyme | Ki (nM) | Reference |

| Harmine | MAO-A | 5 | [4] |

| 2-Methylharminium | MAO-A | 69 | [4] |

| 2,9-Dimethylharminium | MAO-A | 15 | [4] |

| Harmaline | MAO-A | 48 | [4] |

| Harman | MAO-A | - (Potent, competitive inhibitor) | [21] |

| Tetrahydro-β-carboline | MAO-A | 5000 (IC50) | [13] |

| 6-Methoxytetrahydro-β-carboline | MAO-A | 1000 (IC50) | [13] |

| Harmane | MAO-A | 500 (IC50) | [13] |

| Harmane | MAO-B | 5000 (IC50) | [13] |

Table 3: Benzodiazepine Receptor Binding Affinity of β-Carboline Derivatives

| Compound | IC50 (nM) | Reference |

| 3-Ethoxy-β-carboline (3 ) | 24 | [12] |

| 3-Propoxy-β-carboline (4 ) | 11 | [12] |

| 3-Chloro-β-carboline (5 ) | 45 | [12] |

| 3-Nitro-β-carboline (6 ) | 125 | [12] |

| 3-Isothiocyanato-β-carboline (7 ) | 8 | [12] |

| Hybrid Compound 13 | 23 (displacing benzodiazepines) | [22] |

| Hybrid Compound 13 | 47 (displacing β-carbolines) | [22] |

Key Experimental Protocols

The synthesis and biological evaluation of β-carboline derivatives involve a range of established and innovative experimental procedures. Below are detailed methodologies for key experiments frequently cited in the literature.

Synthesis: The Pictet-Spengler Reaction

A foundational method for constructing the β-carboline skeleton is the Pictet-Spengler reaction.[6][7]

Objective: To synthesize a 1,2,3,4-tetrahydro-β-carboline derivative.

Materials:

-

Tryptamine or a substituted tryptamine derivative.

-

An aldehyde or ketone.

-

A protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)).[6]

-

An appropriate solvent (e.g., benzene, toluene, or a green solvent like a deep eutectic solvent).[23]

Procedure:

-

Dissolve the tryptamine derivative in the chosen solvent.

-

Add the aldehyde or ketone to the solution.

-

Introduce the acid catalyst to the reaction mixture.

-

Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.

Subsequent Aromatization: The resulting tetrahydro-β-carboline can be oxidized to the fully aromatic β-carboline using an oxidizing agent such as potassium dichromate (K2Cr2O7) or by palladium-catalyzed dehydrogenation.[19][20]

Biological Evaluation: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of β-carboline derivatives to inhibit the activity of MAO-A and MAO-B.[8][21]

Objective: To measure the inhibitory potency (IC50 or Ki) of a β-carboline derivative against MAO enzymes.

Materials:

-

Purified human recombinant MAO-A and MAO-B enzymes.

-

Kynuramine (a non-selective substrate for both MAO-A and MAO-B).[8][21]

-

Potassium phosphate buffer (pH 7.4).

-

The β-carboline derivative to be tested.

-

A suitable detection system (e.g., HPLC with fluorescence or UV detection).[8][21]

Procedure:

-

Prepare a reaction mixture containing the MAO enzyme (MAO-A or MAO-B) in potassium phosphate buffer.

-

Add the β-carboline derivative at various concentrations to the reaction mixture.

-

Pre-incubate the enzyme and inhibitor for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a strong acid or base).

-

Analyze the formation of the product (4-hydroxyquinoline) using HPLC. The amount of product formed is inversely proportional to the inhibitory activity of the β-carboline derivative.[21]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

For determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.

Biological Evaluation: Benzodiazepine Receptor Binding Assay

This assay measures the affinity of β-carboline derivatives for the benzodiazepine binding site on the GABAA receptor.[9][24]

Objective: To determine the binding affinity (Ki or IC50) of a β-carboline derivative to the benzodiazepine receptor.

Materials:

-

Rat or bovine brain cortical membranes (a source of GABAA receptors).

-

A radiolabeled ligand that binds to the benzodiazepine site with high affinity (e.g., [3H]flunitrazepam or [3H]Ro 15-1788).

-

The β-carboline derivative to be tested.

-

Tris-HCl buffer (pH 7.4).

-

A filtration apparatus and glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare a suspension of the brain cortical membranes in Tris-HCl buffer.

-

In a series of tubes, add the membrane suspension, the radiolabeled ligand at a fixed concentration, and the β-carboline derivative at various concentrations.

-

For determining non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam) to a set of control tubes.

-

Incubate the tubes at a specific temperature (e.g., 0-4°C) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of inhibition of specific binding against the concentration of the β-carboline derivative to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of β-carboline derivatives are a consequence of their ability to modulate multiple cellular signaling pathways.

Inhibition of NF-κB Signaling

Several β-carboline alkaloids have been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][25] This pathway is a critical regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Certain β-carbolines can inhibit this pathway by attenuating the activity of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in the cytoplasm.[7][25]

References

- 1. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands: probing the benzodiazepine receptor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beta-Carbolines as selective monoamine oxidase inhibitors: in vivo implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis of beta-carboline-benzodiazepine hybrid molecules: use of the known structural requirements for benzodiazepine and beta-carboline binding in designing a novel, high-affinity ligand for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK 93426 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile and experimental applications of ZK 93426 hydrochloride, a significant compound in neuroscience research. As a β-carboline derivative, this compound has been characterized as a potent and selective antagonist of the benzodiazepine (BZ) receptor, exhibiting weak partial inverse agonist properties.[1][2][3] This dual activity confers a unique profile, making it a valuable tool for investigating the complexities of the GABAergic system and its role in anxiety, cognition, and consciousness.

Core Pharmacological Profile

This compound, with the chemical name ethyl-5-isopropoxy-4-methyl-β-carboline-3-carboxylate, exerts its effects by binding to the benzodiazepine site on the GABA-A receptor complex.[1][4] Unlike benzodiazepine agonists which enhance the effect of GABA, ZK 93426 can act as a competitive antagonist, blocking the effects of agonists like diazepam and lorazepam.[2] Furthermore, its weak partial inverse agonist properties mean it can produce effects opposite to those of benzodiazepines, such as increased alertness and, in some contexts, anxiogenic-like behaviors.[1][3]

Human studies have shown that ZK 93426 can induce alertness, restlessness, and feelings of apprehension.[1] It has also been demonstrated to reverse the effects of the benzodiazepine lormetazepam.[1] Notably, research suggests ZK 93426 possesses nootropic (cognitive-enhancing) effects and can increase the release of acetylcholine, a neurotransmitter crucial for memory and learning.[1] In animal models, it has shown a complex behavioral profile, producing anxiogenic effects in some tests while demonstrating weak anticonvulsant properties in others.[2][5]

Quantitative Pharmacological Data

The binding affinity of this compound for the benzodiazepine receptor has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

| Parameter | Value | Species | Brain Region | Radioligand | Reference |

| IC50 | 0.4 nM | Rat | Cerebellum | [3H]-flunitrazepam | [6] |

| IC50 | 0.7 nM | Rat | Hippocampus | [3H]-flunitrazepam | [6] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathway and Mechanism of Action

This compound modulates the activity of the GABA-A receptor, a ligand-gated ion channel. Its binding to the benzodiazepine site influences the receptor's response to the endogenous neurotransmitter, GABA. The following diagram illustrates the signaling pathway.

Caption: Modulation of the GABA-A receptor by ZK 93426.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for key experiments involving this compound.

Radioligand Binding Assay

This protocol is a generalized procedure based on the principles described in the literature for determining the binding affinity of ZK 93426 to benzodiazepine receptors.

Objective: To determine the IC50 value of this compound for the inhibition of [3H]-flunitrazepam binding to benzodiazepine receptors in rat brain tissue.

Materials:

-

Rat brain tissue (cerebellum or hippocampus)

-

[3H]-flunitrazepam (radioligand)

-

This compound (test compound)

-

Unlabeled flunitrazepam (for non-specific binding determination)

-

Tris-HCl buffer (pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Tissue Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction. Wash the pellet by resuspension and centrifugation.

-

Binding Assay: In a series of tubes, combine the prepared membrane suspension, [3H]-flunitrazepam at a fixed concentration, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled flunitrazepam to a separate set of tubes.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a specific duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Caption: Workflow for a radioligand binding assay.

In Vivo Behavioral Assessment: Social Interaction Test

This protocol outlines the general procedure for the social interaction test in rats, a common assay for assessing anxiogenic or anxiolytic drug effects.

Objective: To evaluate the effect of this compound on anxiety-like behavior in rats.

Materials:

-

Male rats (paired by weight)

-

This compound solution

-

Vehicle solution (control)

-

Open-field arena

-

Video recording and analysis software

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

-

Test Procedure: Place a pair of unfamiliar rats in the open-field arena and record their behavior for a set duration (e.g., 10 minutes). The level of illumination in the arena can be manipulated to alter the baseline level of anxiety.

-

Behavioral Scoring: Score the duration of active social interaction (e.g., sniffing, grooming, following). Also, measure locomotor activity to control for general changes in movement.

-

Data Analysis: Compare the duration of social interaction between the ZK 93426-treated group and the vehicle-treated group using appropriate statistical tests. A significant decrease in social interaction without a corresponding decrease in locomotor activity is interpreted as an anxiogenic-like effect.[5]

Caption: Logical flow of the social interaction test for anxiety.

Applications in Neuroscience Research

This compound is a versatile tool for a range of neuroscience research applications:

-

Probing the GABAergic System: Its antagonist and inverse agonist properties allow for the detailed investigation of the role of the benzodiazepine site in mediating GABAergic neurotransmission.

-

Cognitive Enhancement Studies: The reported nootropic effects make it a compound of interest for research into the mechanisms of learning and memory and for exploring potential therapeutic strategies for cognitive deficits.[1][3][7]

-

Anxiety and Arousal Research: Its ability to induce alertness and, in some paradigms, anxiety provides a model for studying the neural circuits underlying these states.[1][3][5]

-

Antagonizing Benzodiazepine Effects: It can be used experimentally to reverse the sedative, hypnotic, and amnesic effects of benzodiazepine agonists, aiding in the study of their mechanisms of action.[1][8]

-

Investigating Cholinergic-GABAergic Interactions: Studies have utilized ZK 93426 to explore the interplay between the GABAergic and cholinergic systems in processes like attention and memory.[7][9]

References

- 1. ZK-93426 - Wikipedia [en.wikipedia.org]

- 2. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-techne.com [bio-techne.com]

- 7. The effects of a benzodiazepine receptor antagonist beta-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam. | Semantic Scholar [semanticscholar.org]

- 9. Effects of ZK 93426 on muscarinic and nicotinic antagonist or nucleus basalis lesioning-induced electrocortical slowing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ZK 93426 Hydrochloride in Elucidating GABAergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93426 hydrochloride, a notable β-carboline derivative, has emerged as a critical pharmacological tool for the investigation of γ-aminobutyric acid (GABA) type A (GABA-A) receptor signaling. Functioning as a high-affinity antagonist at the benzodiazepine binding site with weak partial inverse agonist properties, ZK 93426 offers a nuanced approach to modulating GABAergic neurotransmission. This technical guide provides an in-depth overview of the core functionalities of this compound, detailing its mechanism of action and its application in various experimental paradigms. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate its effective use in neuroscience research and drug development.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its allosteric modulation by various ligands, including benzodiazepines, is fundamental to the regulation of neuronal excitability. This compound, by competitively binding to the benzodiazepine site on the GABA-A receptor, provides a means to probe the functional significance of this modulatory site.[2] Its unique profile as an antagonist with weak partial inverse agonist effects allows for the investigation of both the blockade of benzodiazepine effects and the intrinsic activity of the receptor.[3] This guide will explore the utility of ZK 93426 in dissecting the complexities of GABAergic pathways.

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine recognition site located at the interface of the α and γ subunits of the GABA-A receptor.[2][4] As a competitive antagonist, it blocks the binding of benzodiazepine agonists, thereby preventing their potentiation of GABA-induced chloride ion influx.[5] Furthermore, its weak partial inverse agonist properties suggest that it can reduce the basal activity of the GABA-A receptor, leading to a decrease in GABAergic tone.[3]

Figure 1: Mechanism of ZK 93426 at the GABA-A Receptor.

Quantitative Data

The following tables summarize key quantitative parameters of this compound from various experimental studies.

Table 1: Receptor Binding Affinity

| Parameter | Radioligand | Tissue/Preparation | Value | Reference |

| IC50 | [3H]-Flunitrazepam | Rat cerebral cortex | 1.1 nM | [3] |

| Ki | [3H]-Flunitrazepam | Rat cerebral cortex | 0.8 nM | [3] |

Table 2: In Vivo Dosages and Effects

| Species | Experimental Model | Dosage | Route | Observed Effect | Reference |

| Rat | Social Interaction Test | 2.5 - 10 mg/kg | i.p. | Anxiogenic-like effects | [6] |

| Rat | Holeboard Test | 5 mg/kg | i.p. | Increased exploratory head-dipping | [6] |

| Human | Sleep Study | 0.04 mg/kg | i.v. | Reduced slow-wave sleep | [7] |

| Human | Scopolamine-induced Amnesia | 0.04 mg/kg | i.v. | No reversal of scopolamine-induced memory impairment | [8] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the IC50 and Ki values of this compound.

Materials:

-

Rat cerebral cortex tissue

-

[3H]-Flunitrazepam (Radioligand)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension and centrifugation three times.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of this compound in Tris-HCl buffer.

-

Incubation: Incubate the mixture at 4°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a non-labeled benzodiazepine. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

In Vivo Behavioral Assessment: Social Interaction Test

This protocol describes the use of the social interaction test in rats to assess the anxiogenic-like effects of this compound.

Objective: To evaluate the effect of this compound on social behavior as an index of anxiety.

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

This compound

-

Vehicle (e.g., saline)

-

Open field arena

-

Video recording equipment and analysis software

Procedure:

-

Acclimation: House rats in pairs for at least one week before testing. Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: Administer this compound (e.g., 2.5-10 mg/kg, i.p.) or vehicle to the test animals.

-

Test Procedure: 30 minutes after injection, place a pair of unfamiliar rats (one treated, one untreated) in the open field arena.

-

Recording: Video record the interaction for a set period (e.g., 10 minutes).

-

Data Analysis: Score the duration of active social behaviors, including sniffing, grooming, and following. A significant reduction in social interaction time in the ZK 93426-treated group compared to the vehicle group is indicative of an anxiogenic-like effect.[6]

Figure 3: Social Interaction Test Workflow.

Conclusion

This compound is an invaluable tool for probing the intricacies of the GABAergic system. Its well-characterized mechanism of action as a benzodiazepine receptor antagonist with weak partial inverse agonist properties allows for precise manipulation of GABA-A receptor function. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize ZK 93426 in their studies, ultimately contributing to a deeper understanding of GABAergic pathways in both normal and pathological brain states.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. Mapping of the benzodiazepine recognition site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines ZK 93423 and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scopolamine-induced amnesia in humans: lack of effects of the benzodiazepine receptor antagonist β-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of ZK 93426 Hydrochloride to GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of ZK 93426 hydrochloride, a β-carboline derivative, for the γ-aminobutyric acid type A (GABA-A) receptor, specifically targeting the benzodiazepine (BZD) binding site. ZK 93426 is recognized as a potent and selective competitive antagonist or weak partial inverse agonist at this site. This document collates quantitative binding data, details experimental methodologies for receptor binding assays, and presents visual representations of the underlying pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the benzodiazepine site on the GABA-A receptor has been quantified through competitive radioligand binding assays. These studies typically involve the displacement of a radiolabeled BZD-site ligand, such as [³H]flunitrazepam, from rat brain membrane preparations. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of ZK 93426 required to inhibit 50% of the specific binding of the radioligand.

| Compound | Radioligand | Tissue Preparation | IC50 (nM) | Reference |

| ZK 93426 | [³H]flunitrazepam | Rat Cerebellum Membranes | 0.4 | [1] |

| ZK 93426 | [³H]flunitrazepam | Rat Hippocampus Membranes | 0.7 | [1] |

Table 1: In Vitro Binding Affinity of ZK 93426 for Rat Brain GABA-A Receptors. The data demonstrates the high-affinity binding of ZK 93426 to benzodiazepine receptors in different brain regions.[1]

Experimental Protocols: Radioligand Binding Assay

The following is a detailed representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the GABA-A receptor benzodiazepine site. This protocol is based on established methodologies for [³H]flunitrazepam binding assays.[1]

Materials and Reagents

-

Tissue: Whole brains (excluding cerebellum and hippocampus, as per specific experimental design) from male Wistar-derived rats.

-

Radioligand: [³H]flunitrazepam (specific activity ~80-90 Ci/mmol).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

-

Non-specific Binding (NSB) Agent: Diazepam (10 µM final concentration) or another suitable BZD-site ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Homogenizer.

-

Centrifuge.

-

Scintillation counter.

-

96-well plates.

Membrane Preparation

-

Rat brains are rapidly dissected and placed in ice-cold assay buffer.

-

The tissue is homogenized in 10-20 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

The supernatant is collected and centrifuged at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.

-

The resulting pellet is resuspended in fresh, ice-cold assay buffer and centrifuged again under the same conditions to wash the membranes. This wash step is repeated at least twice to remove endogenous GABA.

-

The final pellet is resuspended in a known volume of assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA method. The final protein concentration is adjusted to approximately 1-2 mg/mL.

Binding Assay Procedure

-

The competitive binding assay is performed in a final volume of 250-500 µL in 96-well plates.

-

Total Binding: To designated wells, add assay buffer, the membrane preparation (50-200 µg of protein), and [³H]flunitrazepam (at a final concentration near its Kd, typically 1-2 nM).

-

Non-specific Binding: To another set of wells, add the same components as for total binding, plus an excess of a non-radiolabeled BZD-site ligand (e.g., 10 µM diazepam) to saturate the specific binding sites.

-

Competitive Binding: To the remaining wells, add the membrane preparation, [³H]flunitrazepam, and varying concentrations of this compound.

-

The plates are incubated for 60-90 minutes at 0-4°C to reach equilibrium.

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

Data Analysis

-

Specific Binding is calculated by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

The percentage of specific binding at each concentration of ZK 93426 is determined relative to the control (specific binding in the absence of the test compound).

-

The data are plotted as the percentage of specific binding versus the logarithm of the ZK 93426 concentration.

-

The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the experimental process described above.

References

Pharmacological Profile of ZK 93426 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZK 93426 is a compound belonging to the β-carboline family of molecules. It functions as a ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Initially characterized as a potent and competitive antagonist, further studies have revealed a more complex profile, classifying it as a weak partial inverse agonist.[1] This distinction is critical, as it implies that ZK 93426 can modulate the basal activity of the GABA-A receptor, producing effects opposite to those of classical benzodiazepines like diazepam.

This document provides a comprehensive overview of the pharmacological properties of ZK 93426, including its binding affinity, in vitro and in vivo effects, and its place within the spectrum of GABA-A receptor modulators. Detailed methodologies for key experimental procedures and visual diagrams of its mechanism are included to support further research and development.

Mechanism of Action

The primary molecular target of ZK 93426 is the benzodiazepine allosteric binding site located at the interface of the α and γ subunits of the pentameric GABA-A receptor.[2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3]

Ligands that bind to the BZD site can modulate the receptor's function in several ways:

-

Agonists (e.g., Diazepam): Enhance the effect of GABA, increasing the frequency of channel opening, resulting in anxiolytic, sedative, and anticonvulsant effects.[2][4]

-

Antagonists (e.g., Flumazenil): Bind to the site with high affinity but possess no intrinsic activity. They block the effects of both agonists and inverse agonists.[5]

-

Inverse Agonists : Bind to the site and produce the opposite effect of agonists. They decrease the frequency of GABA-mediated channel opening, reducing chloride influx below the basal level.[5] This action can lead to anxiogenic (anxiety-producing) and proconvulsant effects.

ZK 93426 is classified as a weak partial inverse agonist.[1] This means it reduces the GABA-A receptor's activity below its constitutive (basal) level, but to a lesser extent than a full inverse agonist. In some contexts, particularly when blocking the effects of agonists, it behaves as a competitive antagonist.[6][7]

Signaling Pathway Diagram

Caption: Modulation of the GABA-A receptor by different ligand types.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ZK 93426 hydrochloride.

Table 1: In Vitro Binding Affinity

This table presents the affinity of ZK 93426 for the benzodiazepine receptor site, as determined by its ability to inhibit the binding of the radiolabeled ligand [³H]-flunitrazepam.

| Preparation | IC₅₀ (nM) | Reference |

| Rat Cerebellum Membranes | 0.4 | [6] |

| Rat Hippocampus Membranes | 0.7 | [6] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of ZK 93426 required to displace 50% of the radioligand.

Table 2: Summary of In Vivo Effects

This table outlines the observed behavioral and physiological effects of ZK 93426 in animal models and human studies.

| Model/Test | Species | Dose Range | Observed Effect | Classification | Reference |

| Social Interaction Test | Rat | 2.5 - 10 mg/kg | Reduced social interaction | Anxiogenic | [8] |

| Holeboard Test | Rat | 5 mg/kg | Increased exploratory head-dipping | Stimulant/Anxiogenic | [8] |

| Palatable Food Consumption | Rat | N/A | Acts as a BZD receptor antagonist | Antagonist | [9] |

| Diazepam-induced Effects | Cat | Doses sufficient to prevent diazepam effects | Fails to precipitate withdrawal signs in diazepam-dependent cats | Antagonist | [10] |

| Midazolam-induced Depression | Cat | 5 mg/kg i.v. | Counteracts cardiorespiratory depression | Antagonist | [11] |

| Drug Discrimination | Rat | N/A | Antagonized chlordiazepoxide cue, did not substitute for pentylenetetrazol | Antagonist | [12] |

| Human Sleep Study | Human | 0.04 mg/kg i.v. | Administered during slow-wave sleep to assess antagonist activity | Antagonist/Weak Inverse Agonist | [13] |

| General Human Tests | Human | N/A | Produced alertness, restlessness, apprehension; reversed lormetazepam effects | Inverse Agonist | [1] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize ligands like ZK 93426. These protocols are synthesized from standard practices in the field.[14][15][16]